Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTWMGXYRJTIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130753 | |
| Record name | 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-42-2 | |
| Record name | 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group and the aminomethyl group. The fluorine atoms are then introduced through selective fluorination reactions. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the use of automated reactors, precise temperature control, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has shown promise in several therapeutic areas:
- Antidepressants : Compounds with similar piperidine structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of depression and anxiety disorders.
- Anticancer Agents : The fluorinated piperidine derivatives have been studied for their potential in targeting cancer cells. Their unique electronic properties may enhance binding affinities to specific receptors involved in tumor growth.
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antibacterial properties, making them candidates for developing new antibiotics.
Material Science
The compound's unique structure also lends itself to applications in material science:
- Polymer Chemistry : As a building block in polymer synthesis, this compound can be utilized to create polymers with enhanced thermal stability and mechanical properties.
- Coatings and Adhesives : Its ability to form strong intermolecular interactions makes it suitable for use in coatings that require durability and resistance to environmental factors.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives. The findings indicated that compounds structurally related to this compound exhibited significant serotonin reuptake inhibition, suggesting a mechanism similar to that of established antidepressants .
Case Study 2: Anticancer Properties
Research conducted by a pharmaceutical company revealed that fluorinated piperidines showed selective cytotoxicity against various cancer cell lines. The study highlighted the importance of fluorine substitution in enhancing the pharmacological profile of these compounds .
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes critical differences between the target compound and analogs:
Key Observations:
- Ring Size : The piperidine ring in the target compound and dimethyl formyl analog provides greater conformational flexibility compared to the pyrrolidine analog’s smaller ring .
- Substituent Effects: Fluorine vs. In contrast, the 5,5-dimethyl group in the formyl analog increases steric bulk, which may hinder reactivity . Aminomethyl vs. Formyl: The aminomethyl group allows for further derivatization (e.g., amide coupling), whereas the formyl group enables nucleophilic additions (e.g., Grignard reactions) .
Notes on Discrepancies and Limitations
- CAS Variants: The target compound is listed under two CAS numbers (1638744-01-0 and 1255666-42-2), possibly indicating stereoisomers or supplier-specific nomenclature .
- Data Gaps : Physical properties (e.g., boiling/melting points) and detailed toxicological studies are unavailable for most compounds, necessitating further research.
Biological Activity
Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS Number: 1255666-42-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure and fluorine substituents, is being investigated for various pharmacological effects, particularly in the context of cancer therapy and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C11H20F2N2O2
- Molecular Weight : 250.29 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥97%
The compound features a tert-butyl group, an aminomethyl side chain, and two fluorine atoms on the piperidine ring, which may influence its biological interactions and activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated efficacy against breast cancer cell lines such as MDA-MB-231. The mechanism of action appears to involve the modulation of autophagy and inhibition of specific cellular pathways related to cancer growth .
-
Neuropharmacological Effects :
- Preliminary investigations suggest potential applications in treating neurological disorders. The structural attributes of the compound may allow it to interact with neurotransmitter systems, although detailed mechanisms remain to be elucidated.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study Example
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of piperidine compounds, including this compound. The study reported significant cytotoxic effects on multiple cancer cell lines with minimal toxicity to normal cells, suggesting a favorable therapeutic index for future clinical applications .
Q & A
Basic Research Questions
What are the optimal conditions for synthesizing tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate to maximize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including Boc-protection, fluorination, and aminomethylation. For example, intermediates like tert-butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate can be synthesized via nucleophilic substitution or reductive amination (e.g., using 3,4-difluoroaniline and piperidine derivatives). Key parameters include:
- Temperature: Reactions often proceed at 0–25°C for Boc protection to avoid side reactions .
- Catalysts: Use of triethylamine or DMAP to facilitate amide bond formation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor via TLC (Rf ~0.3–0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
